N-(2,3-dimethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
This compound features a pyrimido[5,4-b]indole core, a bicyclic heterocyclic system with a fused pyrimidine and indole structure. Key structural attributes include:
- A 4-oxo group at position 4 of the pyrimidoindole scaffold.
- A (4-methoxyphenyl)methyl substituent at position 3, introducing electron-donating methoxy and phenyl groups.
- An acetamide side chain at position 5, linked to a 2,3-dimethylphenyl group.
The dimethylphenyl substituent could influence steric interactions and metabolic stability .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-18-7-6-9-23(19(18)2)30-25(33)16-32-24-10-5-4-8-22(24)26-27(32)28(34)31(17-29-26)15-20-11-13-21(35-3)14-12-20/h4-14,17H,15-16H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTDVILXWXWQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the methoxyphenylmethyl group: This step involves a substitution reaction where the methoxyphenylmethyl group is attached to the pyrimidoindole core.
Attachment of the dimethylphenyl group: This final step involves another substitution reaction to attach the dimethylphenyl group to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Pyrimido[5,4-b]indole Derivatives with Thioacetamide Linkages
- Compound : 2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide
- Key Differences :
- Substitution Position : Thioacetamide at position 2 (vs. position 5 in the target compound).
- Core Modification : A methyl group at position 3 (vs. (4-methoxyphenyl)methyl).
- Hypothesized Impact :
- The thioether linkage may reduce polarity compared to an oxygen-based acetamide, altering pharmacokinetics.
Compound : N-(4-Ethylphenyl)-2-[[3-(3-Methoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-Yl]Sulfanyl]Acetamide
- Key Differences :
- Substituent Position : 3-(3-methoxyphenyl) (vs. 3-(4-methoxyphenyl)methyl).
- Acetamide Group : Attached to a 4-ethylphenyl group (vs. 2,3-dimethylphenyl).
- Hypothesized Impact :
- The 3-methoxyphenyl substituent may alter electronic distribution compared to the 4-methoxy analog, affecting target affinity.
- The ethyl group on the phenyl ring could increase lipophilicity, prolonging half-life .
Substituent Modifications on the Pyrimidoindole Core
Compound: N-[(3-Methoxyphenyl)Methyl]-2-{8-Methyl-3-[(3-Methyl-1,2,4-Oxadiazol-5-Yl)Methyl]-4-Oxo-3H,4H,5H-Pyrimido[5,4-b]Indol-5-Yl}Acetamide
- Key Differences :
- Position 3 : Substituted with a 1,2,4-oxadiazole-methyl group (vs. 4-methoxyphenylmethyl).
- Position 8 : Additional methyl group on the indole ring.
- The 8-methyl group may hinder oxidation metabolism, enhancing stability .
Analogous Heterocyclic Systems
Compound: Thieno[3,2-d]Pyrimidin-4-One Derivative
- Key Differences: Core Structure: Thienopyrimidine (vs. pyrimidoindole). Functional Groups: Thioacetamide linkage and fluorophenyl substituents.
- Hypothesized Impact: The sulfur-containing thienopyrimidine core may exhibit distinct electronic properties, influencing kinase inhibition profiles. Fluorine substituents could enhance metabolic stability and blood-brain barrier penetration .
Biological Activity
N-(2,3-dimethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may influence various signaling pathways by modulating enzyme activities or receptor interactions.
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. COX inhibitors are widely used in the treatment of pain and inflammation.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve apoptosis induction and cell cycle arrest.
Biological Activity Data
A summary of the biological activities reported for this compound is presented in the table below:
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Inflammatory Models : A study demonstrated that the compound significantly reduced inflammation in animal models by inhibiting COX-II activity. The results indicated a reduction in edema and pain response compared to control groups.
- Anticancer Efficacy : In vitro studies on various cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to increased apoptosis markers and disruption of mitochondrial function.
Comparative Analysis
When compared to similar compounds such as other pyrimidine derivatives or conventional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs), this compound exhibits a unique profile:
| Compound | COX-II IC50 (μM) | Cytotoxicity |
|---|---|---|
| N-(2,3-dimethylphenyl)-2-{...} | 0.52 | High against cancer cells |
| Celecoxib | 0.78 | Moderate against cancer cells |
| Other pyrimidine derivatives | Varies | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
